molecular formula C5H5N3S B2789214 6-Methylthiazolo[3,2-B][1,2,4]triazole CAS No. 34179-62-9

6-Methylthiazolo[3,2-B][1,2,4]triazole

Cat. No.: B2789214
CAS No.: 34179-62-9
M. Wt: 139.18
InChI Key: CJGIYFDORXWWMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylthiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that features a thiazole ring fused to a triazole ring. This compound is of significant interest due to its diverse biological and medicinal properties, including antibacterial, antifungal, antiviral, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylthiazolo[3,2-B][1,2,4]triazole typically involves the heterocyclization of 3-[(1H-1,2,4-triazol-3-yl)thio]pentane-2,4-dione. This reaction can be carried out under various conditions, including the use of hydroxylamine, hydrazincarboxamide, hydrazincarbothioamide, hydrazine hydrate, and para-toluenesulfonyl hydrazide .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using optimized versions of the laboratory methods mentioned above. This typically involves the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Methylthiazolo[3,2-B][1,2,4]triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products Formed

The major products formed from these reactions include various substituted thiazolo[3,2-B][1,2,4]triazole derivatives, which can exhibit enhanced biological activities.

Scientific Research Applications

6-Methylthiazolo[3,2-B][1,2,4]triazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antibacterial, antifungal, and antiviral properties.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A core structural motif in many natural products and pharmaceuticals.

    1,2,4-Triazole: Known for its antifungal and anticancer properties.

    Thiazolo[4,5-B]pyridine: Exhibits similar biological activities but with different structural features.

Uniqueness

6-Methylthiazolo[3,2-B][1,2,4]triazole is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness contributes to its diverse biological activities and makes it a valuable compound for drug discovery and development .

Biological Activity

6-Methylthiazolo[3,2-B][1,2,4]triazole is a compound belonging to the thiazolo-triazole class of heterocyclic compounds, which have attracted significant attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer, and anticonvulsant properties.

Chemical Structure and Synthesis

The structure of this compound includes a thiazole ring fused with a triazole ring. This unique arrangement contributes to its biological activity. The synthesis of this compound typically involves several methods including condensation reactions between thiazole derivatives and triazoles under acidic conditions.

Biological Activity Overview

Research has demonstrated that compounds containing thiazole and triazole rings exhibit significant biological activities. The following table summarizes the biological activities associated with this compound and related derivatives:

Biological Activity Details References
AntimicrobialEffective against various bacterial strains ,
AntifungalInhibitory effects against fungal pathogens ,
AnticancerInhibition of specific cancer cell lines,
AnticonvulsantPotential anticonvulsant activity observed ,

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various Gram-positive and Gram-negative bacteria. Studies indicate that derivatives of this compound show promising results in inhibiting bacterial growth. For instance, the minimum inhibitory concentration (MIC) values for certain derivatives were found to be comparable to established antibiotics like ampicillin .

Antifungal Activity

In vitro studies have assessed the antifungal activity of this compound against pathogens such as Candida albicans. However, some studies reported poor antifungal activity for specific derivatives despite structural modifications intended to enhance efficacy . The mechanism often involves inhibition of ergosterol biosynthesis in fungal cell membranes .

Anticancer Properties

The anticancer potential of this compound has been explored through various assays targeting different cancer cell lines. Preliminary data suggest that it may inhibit cell proliferation through specific interactions with cellular targets involved in cancer pathways. For instance, some derivatives have shown significant cytotoxicity against breast and lung cancer cell lines .

Anticonvulsant Activity

Research indicates that certain thiazolo-triazole derivatives exhibit anticonvulsant properties. In animal models, these compounds demonstrated efficacy in reducing seizure frequency induced by electroshock methods. This suggests potential applications in treating epilepsy and related disorders .

Case Studies and Research Findings

A notable study evaluated the synthesis and biological activity of various thiazolo-triazole derivatives. Among these derivatives, some exhibited enhanced antimicrobial and anticancer activities compared to their parent compounds. The structure-activity relationship (SAR) analyses revealed that specific substitutions on the thiazole or triazole rings significantly influenced their biological efficacy .

Another investigation focused on the synthesis of new 5-Ene-thiazolo[3,2-B][1,2,4]triazole-6-ones as potential anticancer agents. These compounds displayed promising results in inhibiting tumor growth in vitro and showed lower toxicity towards normal cells compared to conventional chemotherapeutics .

Properties

IUPAC Name

6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3S/c1-4-2-9-5-6-3-7-8(4)5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGIYFDORXWWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=NN12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.